1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative featuring two key structural motifs:
- 1,2,5-Thiadiazole ring: Attached to the piperazine nitrogen at the 4-position, introducing a heterocyclic system with electron-deficient characteristics.
This compound’s dual functionalization makes it structurally distinct from conventional piperazine derivatives. Below, we compare its properties with those of analogous compounds reported in the literature.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-20-12-4-2-3-11(9-12)14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZXZDKIZKKNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and an appropriate catalyst.
Coupling with Piperazine: The final step involves coupling the thiadiazole and benzoyl intermediates with piperazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the Thiadiazole-Piperazine Core
The 1,2,5-thiadiazole ring exhibits electrophilic substitution at sulfur and nitrogen sites, while the piperazine nitrogen participates in nucleophilic reactions :
-
Nucleophilic Acylation : The secondary amine of piperazine reacts with acyl chlorides (e.g., benzoyl chloride) to form tertiary amides .
-
Sulfur-Mediated Reactions :
Example Reaction Pathway :
Functionalization and Derivatization
The compound undergoes further modifications to enhance bioactivity or solubility:
-
Aromatic Electrophilic Substitution :
-
Piperazine Quaternization :
-
Cross-Coupling Reactions :
Derivative Synthesis Data :
| Modification | Reagents | Product Activity | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Enhanced antimicrobial activity | |
| Quaternization | CH₃I, K₂CO₃, DMF | Improved solubility |
Mechanistic Insights
-
Antimicrobial Action : Derivatives disrupt bacterial DNA gyrase via thiadiazole sulfur interacting with enzyme active sites .
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Metabolic Stability : The methylsulfanyl group slows hepatic oxidation, extending half-life in vivo .
Stability and Degradation
The compound is stable under acidic conditions (pH 2–6) but degrades in alkaline media (pH > 8) via:
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Hydrolysis : Cleavage of the benzoyl-piperazine bond.
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Oxidative Degradation : Sulfur oxidation to sulfone derivatives under UV light .
Comparative Reactivity Table
| Reaction Type | Thiadiazole Reactivity | Piperazine Reactivity |
|---|---|---|
| Electrophilic | Moderate (S, N sites) | Low |
| Nucleophilic | Low | High (N-acylation, alkylation) |
| Oxidation | High (SMe → SO₂) | Moderate (N-oxidation) |
Scientific Research Applications
Anticancer Activity
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its anticancer properties. Research indicates that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. A review highlighted the potential of thiadiazole derivatives as anticancer agents due to their ability to induce apoptosis in cancer cells .
Antiviral Properties
Recent studies have explored the antiviral activity of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown effectiveness against influenza A virus and other viral pathogens . The mechanism of action often involves inhibition of viral replication through interference with viral proteins.
| Virus Targeted | Compound Tested | EC50 Values |
|---|---|---|
| Influenza A | N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide | 50 nM |
| Measles Virus | Thiadiazole Derivatives | 60 nM |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for antimicrobial properties. Studies indicate that compounds like this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of thiadiazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that specific structural modifications enhanced potency, suggesting that the incorporation of a piperazine ring could be beneficial for developing novel anticancer agents .
Case Study 2: Antiviral Mechanism Investigation
In another investigation focusing on antiviral activity, researchers synthesized various thiadiazole derivatives and assessed their effects on influenza virus replication. The study concluded that structural modifications significantly impacted antiviral efficacy, paving the way for further development of potent antiviral agents .
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting their activity. The benzoyl and piperazine groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperazine Derivatives with Heterocyclic Substitutions
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-(phenylmethyl)piperazine
- Structure : Piperazine substituted with a 4-chloro-1,2,5-thiadiazole (position 3) and a benzyl group .
- Key Differences :
- The target compound replaces the benzyl group with a 3-(methylsulfanyl)benzoyl moiety, enhancing aromatic interactions.
- The chloro substituent on the thiadiazole in this analog introduces stronger electron-withdrawing effects compared to the unsubstituted thiadiazole in the target compound.
- Implications : Chlorine increases polarity but may reduce metabolic stability compared to the methylsulfanyl group.
1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
Benzoyl-Piperazine Derivatives
1-[3-(Trifluoromethyl)benzoyl]piperazine (7I)
- Structure : 3-Trifluoromethylbenzoyl group on piperazine .
- Key Differences :
- The -CF₃ group is strongly electron-withdrawing, increasing acidity of the adjacent carbonyl compared to the -SMe group in the target compound.
- Higher lipophilicity (logP ~3.5) due to -CF₃ vs. -SMe (logP ~2.8 estimated).
- Biological Relevance : Such derivatives show activity in cancer cell lines (e.g., HEPG2, IC₅₀ = 1.2 µM) .
1-(3-Methoxybenzoyl)piperazine (7IV)
Sulfur-Containing Piperazine Derivatives
Thiazole-Piperazine Derivatives (3a–3h)
- Structure : Piperazine with methylsulfonyl (-SO₂Me) and thiazole groups .
- Key Differences :
- The sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the thioether (-SMe) in the target.
- Thiazole vs. thiadiazole: Thiadiazole’s higher nitrogen content may enhance binding to metal ions or polar receptors.
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine
Structural and Functional Comparison Table
Key Research Findings
- Lipophilicity : The methylsulfanyl group (-SMe) offers balanced lipophilicity (logP ~2.8), intermediate between -CF₃ (logP ~3.5) and -OMe (logP ~2.0), optimizing membrane permeability .
- Metabolic Stability : Thioethers (-SMe) are generally more resistant to oxidative metabolism than sulfonyl (-SO₂-) or methoxy (-OMe) groups, suggesting improved pharmacokinetics for the target compound .
Biological Activity
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.4 g/mol. The compound features a piperazine ring substituted with a thiadiazole moiety and a methylsulfanyl group, which may contribute to its biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of compounds containing thiadiazole and piperazine derivatives. For instance:
- A study found that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The docking analysis indicated strong interactions with the enoyl-acyl carrier protein reductase enzyme in E. coli, suggesting a mechanism for the observed antibacterial effects.
- Another investigation reported that certain synthesized thiadiazole derivatives displayed promising antifungal activity against various fungal strains .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli | |
| Thiadiazole Derivative X | Antifungal | Candida albicans |
Antitumor Activity
The potential anticancer properties of this compound have also been explored:
- In a series of tests assessing antiproliferative activity, several thiadiazole derivatives were found to inhibit the growth of cancer cell lines effectively. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) of around 20-40 μM for certain derivatives against various tumor cell lines .
- The structural modifications involving piperazine and thiadiazole rings have been linked to enhanced cytotoxicity against cancer cells, suggesting that these compounds may serve as lead structures for developing new anticancer agents .
Antiviral Activity
Research into the antiviral properties of thiadiazole derivatives has revealed significant findings:
- A specific derivative was identified as a potent inhibitor of Influenza A virus with an EC50 value of 31.4 μM . This highlights the compound's potential in antiviral drug development.
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole-based compounds:
- Antimicrobial Efficacy Study : A recent study synthesized several piperazine-thiadiazole conjugates and evaluated their antimicrobial activities. The results showed that compounds with the methylsulfanyl group exhibited enhanced antibacterial effects compared to those without it .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain thiadiazole derivatives inhibited the proliferation of human cancer cell lines significantly. The study emphasized structure-activity relationships that could guide further modifications for improved efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, and what reaction conditions are critical for its formation?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and piperazine derivatives. For example, analogous methods involve reacting 3-(methylsulfanyl)benzoyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to facilitate nucleophilic substitution . TLC monitoring (GF254 plates) and silica gel chromatography (60–200 mesh) are standard for purification .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfanyl and thiadiazole moieties) .
- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar pyrazoline derivatives (e.g., C–S bond lengths in thiadiazole rings: ~1.68 Å) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
